3-(Dimethoxymethyl)-2-fluoroaniline
Description
3-(Dimethoxymethyl)-2-fluoroaniline is a fluorinated aniline derivative characterized by a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 3-position and a fluorine atom at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties, which arise from the electron-donating dimethoxymethyl group and the electron-withdrawing fluorine atom.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-2-fluoroaniline |
InChI |
InChI=1S/C9H12FNO2/c1-12-9(13-2)6-4-3-5-7(11)8(6)10/h3-5,9H,11H2,1-2H3 |
InChI Key |
MLVRYPIHSIWVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=CC=C1)N)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(Dimethoxymethyl)-2-fluoroaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and the dimethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
3-(Dimethoxymethyl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group and the fluorine atom influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 3-(Dimethoxymethyl)-2-fluoroaniline with structurally related fluorinated anilines:
Key Observations :
- The dimethoxymethyl group in 3-(Dimethoxymethyl)-2-fluoroaniline introduces significant steric bulk and electron-donating effects, which may enhance solubility in polar solvents compared to halogenated analogs like 3-(Difluoromethyl)-2-fluoroaniline .
- 2-Fluoroaniline serves as a foundational scaffold in microbial nitroreductase assays, where its production from 1-fluoro-2-nitrobenzene correlates with bacterial enzyme activity . Substitutions at the 3-position (e.g., -CH₃, -CF₂H, -CH(OCH₃)₂) modulate steric and electronic interactions, influencing biological activity and synthetic utility.
Enzyme Inhibition
- Carboxylic acid derivatives of fluorinated anilines, such as (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid, inhibit carbonic anhydrase-II (CA-II) with IC₅₀ values of 13.4–71.6 µM. The dimethoxymethyl group likely participates in hydrogen bonding with active-site residues (His94, Thr199) .
Biological Activity
3-(Dimethoxymethyl)-2-fluoroaniline is an organic compound notable for its unique structural characteristics, including a dimethoxymethyl group and a fluorine atom attached to the aniline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 3-(Dimethoxymethyl)-2-fluoroaniline, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
3-(Dimethoxymethyl)-2-fluoroaniline has the molecular formula . The presence of the dimethoxymethyl group enhances its solubility and may facilitate interactions with various biological targets. The fluorine atom at the second position on the aniline ring plays a crucial role in modulating the compound's reactivity and biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Dimethoxymethyl)-2-fluoroaniline | Dimethoxymethyl group, Fluorine at position 2 | Enhanced solubility and potential interactions |
| 2-Fluoroaniline | Fluorine at position 2 | Lacks dimethoxymethyl group |
| 4-Dimethoxyphenylamine | Dimethoxy groups at para position | No fluorine substitution |
| 5-(Methoxymethyl)-2-fluoroaniline | Methoxymethyl instead of dimethoxymethyl | Different alkyl substitution |
Antimicrobial Properties
Preliminary studies suggest that 3-(Dimethoxymethyl)-2-fluoroaniline exhibits significant antimicrobial activity . Research indicates that compounds with similar structural features have been effective against various bacterial strains. For instance, derivatives of substituted anilines have shown promising results in inhibiting bacterial growth, making them candidates for further investigation in drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of 3-(Dimethoxymethyl)-2-fluoroaniline are particularly noteworthy. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3-(Dimethoxymethyl)-2-fluoroaniline | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 6.12 |
These findings indicate that compounds with similar structures may possess comparable or superior anti-inflammatory effects compared to established drugs like celecoxib .
Case Studies
Several case studies have evaluated the biological activities of structurally related compounds. For example, a study on substituted benzamides highlighted their high-affinity binding to dopamine D2 receptors, suggesting potential applications in neuropharmacology . Moreover, research on pyrimidine derivatives indicated significant anti-inflammatory effects in animal models, underscoring the therapeutic potential of compounds with similar functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
